9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyridazine moieties. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
- 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
- tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine is unique due to its specific structural configuration, which may confer distinct biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C15H18N8 |
---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C15H18N8/c1-11-3-4-12(20-19-11)22-5-7-23(8-6-22)15-13-14(16-9-17-15)21(2)10-18-13/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
RPNOWAMYBXAPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Origin of Product |
United States |
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